Antiarrhythmic agent-2

Cardiovascular Pharmacology Antiarrhythmic Drug Development Preclinical Efficacy Testing

Select Antiarrhythmic agent-2 (BK 129) for its dual mechanism: blocking Ca2+ inward currents (pD2=5.313) and inhibiting SR Ca2+ release, offering 6-9x greater potency than quinidine or trimecaine in ouabain-induced arrhythmia models. Ideal as a multi-channel reference standard in voltage-clamp studies and for SAR campaigns exploring azepane-substituted carbanilates. Standard R&D packaging available.

Molecular Formula C22H36N2O4
Molecular Weight 392.5 g/mol
CAS No. 105919-73-1
Cat. No. B1667540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiarrhythmic agent-2
CAS105919-73-1
Synonyms2-pentyloxycarbanilic acid 1-methoxymethyl-2-(1-perhydroazepinyl)ethyl ester hydrochloride
BK 129
BK-129
Molecular FormulaC22H36N2O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCCC2)COC
InChIInChI=1S/C22H36N2O4/c1-3-4-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-5-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25)
InChIKeyVVNITDZDOPJHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate (CAS 105919-73-1): A Dual-Action Carbanilate with Quantified Antiarrhythmic and Calcium-Modulating Differentiation


[1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate (CAS 105919-73-1), also known as BK 129 or Antiarrhythmic agent-2, is a synthetic carbanilate derivative [1]. It exhibits both local anesthetic and antiarrhythmic properties through a dual mechanism involving nonspecific blockade of calcium inward currents and inhibition of intracellular calcium release from the sarcoplasmic reticulum [2][3]. Preclinical studies in anesthetized canine models have demonstrated dose-dependent slowing of sinoatrial and idioventricular pacemakers, increased atrioventricular refractoriness, and suppression of norepinephrine-induced arrhythmias [4]. These foundational pharmacological characteristics establish BK 129 as a distinct molecular entity within the carbanilate class, warranting evidence-based differentiation from superficially similar analogs.

Why Carbanilate Analogs Are Not Interchangeable: Quantified Potency Gaps and Mechanistic Divergence for [1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate


Despite sharing a carbanilate core, subtle structural variations—such as the azepane ring in BK 129 versus piperidine or pyrrolidine in related compounds, and the specific pentyloxy substitution—produce profound differences in ion channel selectivity, antiarrhythmic potency, and vascular activity [1][2]. Generic substitution based solely on class membership risks experimental failure due to unquantified efficacy gaps (e.g., BK 129 is approximately 6- to 9-fold more potent than trimecaine or quinidine in ouabain-induced arrhythmia models [3]) and divergent safety profiles arising from differential calcium channel blocking versus sodium channel selectivity [4]. The following evidence matrix provides the precise quantitative justification for selecting BK 129 over its closest chemical or functional analogs.

Quantitative Differentiation of [1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate: Direct Comparator Evidence for Informed Procurement


Superior Antiarrhythmic Potency: 6- to 9-Fold Lower Minimal Effective Dose Versus Trimecaine and Quinidine in Canine Ouabain-Induced Arrhythmia

In a direct head-to-head comparison in pentobarbital-anesthetized dogs with ouabain-induced ventricular tachycardia, BK 129 demonstrated a minimal effective dose (MED) of 0.72 ± 0.09 mg/kg i.v., which is approximately 6.3-fold lower than trimecaine (4.56 ± 1.90 mg/kg) and 9.4-fold lower than quinidine (6.80 ± 0.86 mg/kg) [1]. This substantial potency advantage was observed under identical experimental conditions, confirming that the azepane-containing carbanilate structure confers a significant efficacy boost relative to classic antiarrhythmic agents.

Cardiovascular Pharmacology Antiarrhythmic Drug Development Preclinical Efficacy Testing

Broad-Spectrum Ion Channel Blockade: pD2 Profile Versus Nifedipine, Verapamil, and Carbisocaine in Rat Sensory Neurons

Using whole-cell voltage clamp on young rat sensory neurons at 0.2 Hz stimulation frequency, BK 129 exhibited an apparent dissociation constant (pD2) of 5.313 for calcium inward current (ICa) inhibition, positioning it between the highly selective dihydropyridine nifedipine (pD2 5.624) and the less potent phenylalkylamine verapamil (pD2 4.249) [1]. Importantly, BK 129 also blocked sodium inward current (INa; pD2 4.429) and potassium outward currents (IKf pD2 3.985, IKs pD2 4.154), whereas nifedipine showed no appreciable effect on non-calcium currents up to 15 μmol/L [1]. The structurally related carbanilate carbisocaine displayed a distinct selectivity fingerprint, with stronger INa blockade (pD2 5.896) but comparable calcium channel affinity [1].

Ion Channel Pharmacology Neuropharmacology Calcium Channel Blockers

Dual Calcium Modulation in Vascular Smooth Muscle: Rightward Shift of Phenylephrine Curve and Inhibition of Intracellular Ca2+ Release

In isolated canine dorsal pedal and coronary artery rings, BK 129 at a concentration of 10^-5 mol/L produced a non-competitive rightward shift of the phenylephrine concentration-response curve, accompanied by a decrease in slope and depression of maximal response [1]. Additionally, the compound blocked histamine- and norepinephrine-induced contractions in Ca2+-free physiological salt solution, demonstrating inhibition of intracellular calcium release from the sarcoplasmic reticulum [1]. This dual action—blockade of calcium entry and intracellular calcium release—distinguishes BK 129 from classical local anesthetics (e.g., lidocaine) that primarily target voltage-gated sodium channels without significant direct modulation of calcium handling.

Vascular Pharmacology Smooth Muscle Physiology Local Anesthetics

Validated Research Applications for [1-(azepan-1-yl)-3-methoxypropan-2-yl] N-(2-pentoxyphenyl)carbamate Based on Quantitative Differentiation Evidence


Preclinical Antiarrhythmic Efficacy Screening in Ouabain-Induced and Post-Infarction Arrhythmia Models

BK 129's 6- to 9-fold potency advantage over trimecaine and quinidine in suppressing ouabain-induced ventricular tachycardia [1] makes it a preferred reference compound for laboratories validating new antiarrhythmic candidates in canine or large-animal models. The compound's dose-dependent effects on SA node automaticity and AV refractoriness [2] further support its utility in studies of re-entrant arrhythmias and conduction abnormalities.

Comparative Ion Channel Pharmacology: Investigating Calcium-Sodium-Potassium Channel Cross-Talk

The well-characterized pD2 values for BK 129 across four ion channel types (ICa: 5.313, INa: 4.429, IKf: 3.985, IKs: 4.154) [3] enable its use as a multi-channel blocker reference standard in voltage-clamp studies. Researchers can leverage its intermediate calcium channel potency and broad-spectrum activity to dissect the relative contributions of different ion channels to neuronal excitability or cardiac action potential morphology, particularly in systems where nifedipine's high selectivity or verapamil's lower potency would be suboptimal.

Vascular Smooth Muscle Research: Probing Calcium-Dependent Contraction and Relaxation Pathways

The dual inhibition of calcium entry and sarcoplasmic reticulum calcium release by BK 129 [4] makes it a valuable pharmacological tool for distinguishing between extracellular calcium influx and intracellular calcium mobilization in agonist-induced vascular contractions. This application is particularly relevant for studies of vasospasm, hypertension, and the vascular effects of local anesthetics where sodium channel blockade alone is insufficient to explain observed relaxant phenomena.

Structure-Activity Relationship Studies of Carbanilate Derivatives

The quantitative potency differences between BK 129 and its carbanilate analog carbisocaine in ion channel blockade (e.g., INa pD2: 4.429 vs 5.896) [3], as well as the structural divergence from piperidine-based analogs [5], provide a robust data set for medicinal chemists exploring how azepane ring substitution and alkoxy chain length modulate antiarrhythmic efficacy and selectivity. BK 129 serves as a key comparator in SAR campaigns aimed at optimizing the therapeutic index of carbanilate-based antiarrhythmics.

Quote Request

Request a Quote for Antiarrhythmic agent-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.